2-Chloroadamantane

Beschreibung

Historical Context and Structural Significance within Adamantane (B196018) Derivatives

The story of 2-chloroadamantane is intrinsically linked to the discovery and exploration of its parent compound, adamantane. Adamantane (C10H16), a tricyclic alkane, was first proposed to exist in 1924 by H. Decker, who named it decaterpene. wikipedia.orgchemistrylearner.com However, it wasn't until 1933 that adamantane was first isolated from petroleum by Czech chemists S. Landa and V. Machacek. chemistrylearner.com The first successful laboratory synthesis was achieved by Vladimir Prelog in 1941, albeit with a very low yield. wikipedia.org A more practical synthesis developed by Paul von Ragué Schleyer in 1957, involving a Lewis-acid catalyzed rearrangement, made adamantane and its derivatives more accessible for research and fueled the growth of this area of chemistry. nih.govresearchgate.net

The unique structure of adamantane, a rigid, cage-like hydrocarbon resembling a diamondoid, is the source of its remarkable properties and those of its derivatives. chemistrylearner.comnih.gov Adamantane derivatives have found applications as drugs, polymeric materials, and thermally stable lubricants. wikipedia.org The functionalization of the adamantane cage can occur at either the tertiary (bridgehead) or secondary carbon atoms. This leads to two main classes of monosubstituted derivatives: 1-substituted and 2-substituted adamantanes.

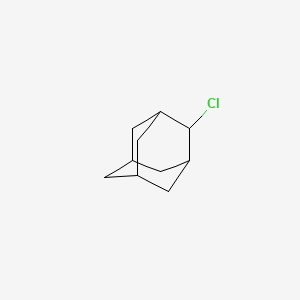

This compound, a chlorinated derivative with the chemical formula C10H15Cl, features a chlorine atom at one of the six equivalent secondary (CH2) positions of the adamantane framework. cymitquimica.com This substitution at the less reactive secondary position is a key distinguishing feature from its isomer, 1-chloroadamantane (B1585529), where the chlorine is at one of the four tertiary (CH) bridgehead positions. The synthesis of this compound often involves chlorination reactions of adamantane, which can be less selective than bromination, yielding a mixture of 1- and 2-chloro derivatives. tandfonline.com Specific synthetic routes have been developed to favor the formation of this compound, for instance, from 2-adamantanol (B149831). google.com

The presence of the chlorine atom at the secondary position introduces polarity to the otherwise nonpolar adamantane core, influencing its physical and chemical properties. cymitquimica.com This structural feature makes this compound a valuable intermediate in the synthesis of other 2-substituted adamantane derivatives. wikipedia.orgontosight.ai

Contemporary Research Significance and Interdisciplinary Relevance

In contemporary science, this compound is primarily valued as a precursor for creating more complex molecules with applications in medicinal chemistry and materials science. cymitquimica.comontosight.ai The adamantane scaffold's high lipophilicity allows molecules containing it to cross the blood-brain barrier, a desirable property for neuroactive drugs. nih.gov While many well-known adamantane-based drugs like amantadine (B194251) and memantine (B1676192) are 1-substituted derivatives, the exploration of 2-substituted adamantanes continues to be an active area of research. wikipedia.orgnih.gov

The reactivity of the chlorine atom in this compound allows for its substitution with various functional groups, opening pathways to new compounds. nih.gov For example, it can be used in the synthesis of 2-adamantyl-containing compounds with potential biological activity. ontosight.ai

Beyond pharmaceuticals, adamantane derivatives are used in the development of novel polymers and materials due to their thermal stability and rigid structure. wikipedia.orgontosight.ai The incorporation of the bulky adamantyl group can impart unique properties to polymers. This compound serves as a building block in this context, enabling the introduction of the adamantane cage into larger molecular architectures. ontosight.ai

The study of this compound itself has also contributed to a deeper understanding of fundamental chemical concepts. Research into its phase transitions, investigated by techniques like differential scanning calorimetry (DSC) and vibrational spectroscopy (FT-IR and Raman), has provided insights into the behavior of orientationally disordered or "plastic" crystals. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Scope and Objectives of Academic Inquiry Pertaining to this compound

The primary objectives of academic research on this compound can be summarized as follows:

Development of Selective Synthetic Methods: A key goal is to devise efficient and selective methods for the synthesis of this compound, minimizing the formation of the 1-chloro isomer and other byproducts. tandfonline.comgoogle.com

Investigation of Physicochemical Properties: Detailed characterization of the physical and chemical properties of this compound is crucial for its application as a synthetic intermediate. This includes determining its melting point, solubility, and stability. cymitquimica.comthermofisher.com Spectroscopic analyses, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy, are employed to elucidate its molecular structure and vibrational modes. cdnsciencepub.comspectrabase.commodgraph.co.uk

Exploration of Reactivity and Mechanistic Studies: Understanding the reactivity of the C-Cl bond at the secondary position of the adamantane cage is essential for its use in further chemical transformations. Researchers study its reactions with various nucleophiles and investigate the mechanisms of these reactions. nih.gov

Application as a Synthetic Intermediate: A significant portion of research focuses on utilizing this compound as a starting material for the synthesis of novel 2-substituted adamantane derivatives. ontosight.ai These new compounds are then often screened for potential applications in medicinal chemistry and materials science.

Solid-State Behavior and Phase Transitions: The study of the solid-state properties of this compound, particularly its phase transitions, contributes to the broader field of materials science and the understanding of plastic crystals. cdnsciencepub.comresearchgate.netresearchgate.net

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Formula | C10H15Cl | cymitquimica.comscbt.com |

| Molecular Weight | 170.68 g/mol | scbt.com |

| Appearance | White to pale yellowish-brown crystalline powder | cymitquimica.comfujifilm.com |

| CAS Number | 7346-41-0 | scbt.com |

| Melting Point | 467.5 ± 1.0 K | researchgate.net |

Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings | Source(s) |

| ¹³C NMR | Chemical shifts have been reported and assigned. | spectrabase.com |

| ¹H NMR | The proton spectrum has been reported and completely assigned. | modgraph.co.uk |

| Infrared (IR) Spectroscopy | Used to study phase transitions and vibrational modes. | cdnsciencepub.com |

| Raman Spectroscopy | Employed to investigate phase transitions and molecular vibrations. | cdnsciencepub.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloroadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15Cl/c11-10-8-2-6-1-7(4-8)5-9(10)3-6/h6-10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCLLPAHJSYBTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00223676 | |

| Record name | 2-Chlorotricyclo(3.3.1.13,7)decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7346-41-0 | |

| Record name | 2-Chloroadamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7346-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorotricyclo(3.3.1.13,7)decane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007346410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorotricyclo(3.3.1.13,7)decane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00223676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorotricyclo[3.3.1.13,7]decane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloroadamantane | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4LK2P9ZZK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Chloroadamantane and Its Derivatives

Direct Chlorination Strategies of Adamantane (B196018) Precursors

The direct functionalization of the adamantane cage offers the most atom-economical route to 2-chloroadamantane. However, these methods often face challenges in selectivity, as the adamantane structure contains two types of C-H bonds: tertiary (at the bridgehead positions) and secondary (at the bridge positions). The formation of this compound requires the selective chlorination of a secondary carbon.

Catalytic Chlorination using Transition Metal Systems

The use of transition metal catalysts in conjunction with various chlorinating agents allows for the chlorination of adamantane under specific conditions. These reactions often proceed via radical or cationic intermediates, with the product distribution being highly dependent on the chosen system.

Chlorination of adamantane using tertiary-butyl chloride (t-BuCl) as the chlorinating agent can be catalyzed by Lewis acids such as aluminum chloride (AlCl₃), ferric chloride (FeCl₃), and titanium tetrachloride (TiCl₄). tandfonline.com The reaction mechanism is believed to involve a hydride transfer, where a carbocation generated from t-BuCl abstracts a hydride from adamantane, forming an adamantyl cation. tandfonline.com This cation then reacts with a chloride ion. While this method predominantly yields the thermodynamically more stable 1-chloroadamantane (B1585529), this compound is consistently formed as a minor product. tandfonline.com For instance, using AlCl₃ as the catalyst in a carbon tetrachloride solvent resulted in a 95.1% conversion of adamantane, yielding 1-chloroadamantane (90.5%), this compound (2.1%), and 1,3-dichloroadamantane (B103686) (2.3%). tandfonline.com

Other catalytic systems have also been explored. Manganese compounds, activated by nitrile ligands, have been used to catalyze the chlorination of adamantane with carbon tetrachloride at elevated temperatures. google.com Furthermore, the photochemical activity of iron(III) chloride can promote the chlorination of adamantane. acs.org This light-driven process is understood to involve chlorine radicals generated from the photolysis of the Fe-Cl bond, leading to a mixture of chlorinated products. acs.org The observed ratio of 1-substituted to 2-substituted products is characteristic of a radical-based mechanism. acs.org

Table 1: Lewis Acid-Catalyzed Chlorination of Adamantane with t-BuCl Data sourced from Jalal, R., & Gallo, R. (1989). tandfonline.com

| Catalyst | Solvent | Adamantane Conversion (%) | 1-Chloroadamantane Yield (%) | This compound Yield (%) | 1,3-Dichloroadamantane Yield (%) |

| AlCl₃ | CCl₄ | 95.1 | 90.5 | 2.1 | 2.3 |

| AlCl₃ | CHCl₃ | 96.0 | 81.5 | 1.8 | 12.7 |

| FeCl₃ | CCl₄ | 92.5 | 69.3 | 2.1 | 1.6 |

| TiCl₄ | CCl₄ | 47.2 | 47.2 | 0.0 | 0.0 |

Photochemically Initiated Chlorination Reactions

Photochemical methods provide a classic way to initiate the free-radical chlorination of alkanes. The irradiation of adamantane in the presence of a chlorine source generates highly reactive chlorine radicals that can abstract hydrogen atoms from the adamantane skeleton. cdnsciencepub.comtandfonline.com This process is generally not very selective, leading to a mixture of products including 1-chloroadamantane, this compound, and various polychlorinated derivatives. cdnsciencepub.comtandfonline.com

A study involving the irradiation of adamantane in carbon tetrachloride with a medium-pressure mercury lamp produced seven different chlorinated products. cdnsciencepub.com The lack of selectivity is a hallmark of the highly reactive chlorine atom as the abstracting species. cdnsciencepub.com In another specific example, the reaction of adamantane with a system composed of N-hydroxyphthalimide (NHPI) and tert-butyl hypochlorite (B82951) in methylene (B1212753) chloride at 25°C for over 60 hours yielded a mixture containing 77% 1-chloroadamantane and 14% this compound. google.com

Conversion Pathways from Functionalized Adamantane Scaffolds

An alternative to direct chlorination is the conversion of adamantane derivatives that already possess a functional group at the C-2 position. These multi-step syntheses can offer greater control and higher yields of the desired 2-chloro isomer.

Synthesis via Adamantanols

One of the most direct and efficient methods for preparing this compound is through the substitution of the hydroxyl group in 2-adamantanol (B149831). A patented method describes the catalytic chlorination of 2-adamantanol using chloroform (B151607) (CHCl₃) as both the solvent and the chlorinating agent. google.com The reaction is catalyzed by a system comprising an iron salt (like Fe(acac)₃ or iron stearate), metallic titanium, and a polymer such as polybutadiene. google.com This process is highly efficient, occurring at room temperature within 30 minutes and achieving yields of this compound reported to be between 92% and 94%, with a 100% conversion of the starting alcohol. google.com

Table 2: Catalytic Chlorination of 2-Adamantanol Data sourced from a patented method. google.com

| Starting Material | Chlorinating Agent | Catalyst System | Temperature | Time | Yield of this compound (%) |

| 2-Adamantanol | Chloroform | Fe salt/Ti/Polymer | Room Temp. | 0.5 h | 92-94 |

Derivatization from Adamantanones through Reduction-Chlorination Sequences

2-Adamantanone (B1666556), a commercially available and stable ketone, serves as a versatile starting material for 2-substituted adamantanes. aip.orgepfl.ch A two-step synthetic sequence can be employed to convert it into this compound. The first step involves the reduction of the carbonyl group of 2-adamantanone to a hydroxyl group, yielding 2-adamantanol. This reduction is a standard transformation in organic chemistry, typically achieved with high efficiency using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The second step is the chlorination of the resulting 2-adamantanol. This can be accomplished using the methods described in the preceding section (2.2.1), such as the Fe-Ti catalyzed reaction with chloroform, to produce this compound in high yield. google.com This sequential approach provides a reliable and high-yielding pathway from the keto-functionalized adamantane to the desired chloro-derivative.

Substitution of Oxygen Functionalities

The conversion of alcohols to alkyl chlorides is the most prominent example of synthesizing chloroalkanes via the substitution of an oxygen functionality. thieme-connect.de As detailed for 2-adamantanol, this transformation is a cornerstone for the synthesis of this compound from a pre-functionalized scaffold. google.comthieme-connect.de The general principle involves the protonation or activation of the hydroxyl group to turn it into a good leaving group (e.g., water), which is then displaced by a chloride ion nucleophile. Besides the use of hydrogen chloride or systems like the one involving chloroform and an Fe-Ti catalyst, other reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are also commonly used for this purpose in general organic synthesis. google.comkyoto-u.ac.jp While these represent standard methods, the Fe-Ti catalyzed system is noted for its mild conditions and high efficiency for the adamantane substrate. google.com

Advanced Synthetic Modifications Involving this compound

Aerosol Fluorination for Halo-Adamantane Synthesis

Aerosol-phase direct fluorination is a sophisticated technique employed for the synthesis of perfluorinated organic compounds, including adamantane derivatives. dtic.milresearchgate.net This method has proven effective in overcoming challenges associated with traditional fluorination, such as fragmentation and ring-opening of the adamantane cage. dtic.mil The process involves generating a particulate aerosol where the hydrocarbon substrate is coated onto sodium fluoride (B91410) particles, which is then introduced into the fluorination reactor. chimia.ch This approach allows for a controlled reaction with elemental fluorine, leading to high yields of perfluorinated products. chimia.ch

The synthesis of 2-chloro-F-adamantane from this compound serves as a prime example of this methodology's application. In a typical experimental procedure, a solution of this compound in a solvent like 1,1,2-trichloroethane (B165190) is subjected to aerosol fluorination. acs.org This direct fluorination method has been successfully used to convert adamantane and its substituted derivatives into their perfluorinated counterparts with minimal fragmentation. dtic.milosti.gov

Research findings detail the specific conditions for the aerosol fluorination of this compound. The process yielded 2-chloro-F-adamantane (perfluoro-2-chloroadamantane) with a 50.7% yield based on the amount of this compound injected into the system. acs.org The product was characterized using 19F-NMR spectroscopy, which showed distinct peaks corresponding to the CF2 and CF regions of the molecule. acs.org

Table 1: Experimental Conditions for Aerosol Fluorination of this compound

| Parameter | Value | Reference |

| Starting Material | This compound | acs.org |

| Solvent | 1,1,2-Trichloroethane | acs.org |

| Product | 2-Chloro-F-adamantane | acs.org |

| Yield | 50.7% | acs.org |

| Evaporator Temp. | 121 °C | acs.org |

| Injector Temp. | 120 °C | acs.org |

| Hydrocarbon Throughput | 2.39 mmol/h | acs.org |

| H₂:F₂ Ratio | 1:2.50 | acs.org |

Studies on related compounds, such as the aerosol direct fluorination of 2,2-dichloroadamantane, have also been conducted. This reaction produced a mixture of dichloro-F-adamantanes and a trace amount of 2-chloro-F-adamantane, the latter resulting from the loss of a chlorine atom. researchgate.net These experiments also revealed the occurrence of chlorine shifts during the fluorination process, highlighting the complex reaction mechanisms involved. researchgate.net The successful synthesis of various chloro-F-adamantanes, including 1-chloro-F-adamantane and several dichloro, trichloro, and tetrachloro derivatives, further demonstrates the utility of aerosol fluorination for producing a range of halo-adamantanes. osti.govresearchgate.net20.210.105

Elucidation of Reaction Mechanisms and Reactivity Profiles of 2 Chloroadamantane

Solvolytic Mechanisms and Kinetic Investigations

The solvolysis of 2-chloroadamantane provides a valuable model for studying unimolecular reaction mechanisms due to the rigid cage-like structure of the adamantane (B196018) framework. This rigidity prevents backside attack by a nucleophile, thus favoring ionization pathways.

Unimolecular Heterolysis and Ion Pair Formation

The solvolysis of adamantyl derivatives, including this compound, is often considered a benchmark for S_N1-type reactions. mdpi.com The process is initiated by the unimolecular heterolysis of the carbon-chlorine bond, leading to the formation of a carbocation intermediate. Due to the steric hindrance of the adamantane cage, the reaction proceeds through the formation of ion pairs. koreascience.krrsc.org The rate-determining step is the formation of a contact ion pair, which can then proceed to products. rsc.org

Quantitative Analysis of Solvent Effects: Grunwald-Winstein and Linear Solvation Energy Relationships (LSER)

The influence of the solvent on the rate of solvolysis is a critical aspect of understanding the reaction mechanism. The Grunwald-Winstein equation is a widely used tool for this purpose. koreascience.krresearchgate.net For the solvolysis of 2-methyl-2-chloroadamantane, a derivative of this compound, an excellent linear relationship was observed using the Grunwald-Winstein equation, with log (k/k₀) = 0.80Y_Cl + 0.11 (R = 0.997). koreascience.krresearchgate.net The sensitivity value (m) of 0.80 to the solvent ionizing power (Y_Cl) is similar to that observed for the solvolysis of 1-adamantyl halides, suggesting a unimolecular mechanism involving ion pairs as the rate-determining step. koreascience.krresearchgate.net

Linear Solvation Energy Relationships (LSER) provide a more detailed analysis of solvent effects by considering multiple solvent parameters. For the solvolysis of 2-chloro-2-methyladamantane, the following LSER was derived: log k = -5.409 + 2.219π* + 2.505α - 1.823β. acs.org In this equation, π* represents the solvent dipolarity/polarizability, α represents the solvent hydrogen-bond acidity, and β represents the solvent hydrogen-bond basicity. acs.org The high correlation coefficient (r = 0.996) indicates a strong correlation. acs.org Notably, the coefficient for the hydrogen-bond basicity (β) is negative, suggesting that nucleophilic solvation of the transition state is not significant. acs.org

Table 1: Grunwald-Winstein and LSER Parameters for the Solvolysis of 2-Methyl-2-chloroadamantane

| Parameter | Value | Description |

| Grunwald-Winstein | ||

| m | 0.80 | Sensitivity to solvent ionizing power |

| c | 0.11 | Intercept |

| R | 0.997 | Correlation coefficient |

| LSER | ||

| π* | 2.219 | Coefficient for solvent dipolarity/polarizability |

| α | 2.505 | Coefficient for solvent hydrogen-bond acidity |

| β | -1.823 | Coefficient for solvent hydrogen-bond basicity |

| r | 0.996 | Correlation coefficient |

Activation Volume Studies in Solvolytic Processes

Activation volume (ΔV‡) studies provide further insight into the transition state of solvolysis reactions. For the solvolysis of 2-methyl-2-chloroadamantane, the activation volume was found to be in the range of -15.2 to -10.2 mL/mol. koreascience.krresearchgate.netlookchem.com These negative values are indicative of a significant increase in electrostriction in the transition state as the neutral starting material ionizes, which is characteristic of an S_N1 mechanism. koreascience.krresearchgate.net

Comparative Mechanistic Insights with 1-Substituted Adamantane Derivatives

Comparing the reactivity of this compound with its 1-substituted isomers offers valuable mechanistic insights. The 1-adamantyl position is a tertiary bridgehead carbon, while the 2-position is a secondary carbon. Consequently, the 1-adamantyl cation is significantly more stable than the 2-adamantyl cation. scholaris.ca This difference in stability is reflected in their solvolysis rates. For instance, the reaction of 2-chloro-2-methyladamantane is 10^7.4 times faster than that of this compound. rsc.org

A strong linear correlation between the logarithms of the rate constants for the solvolyses of 1-adamantyl chloride and 2-methyl-2-adamantyl chloride suggests that both reactions proceed through the same mechanism, namely the rate-determining formation of a contact ion pair. rsc.org The 1-adamantyl system is often used as a standard for a limiting S_N1 mechanism, against which other substrates can be compared. iupac.org

Nucleophilic Substitution Pathways

While solvolysis represents a major reaction pathway for this compound, other nucleophilic substitution mechanisms can also occur under specific conditions.

Photoinduced S(RN)1 Mechanism in this compound Reactivity

The S_RN1 (substitution radical-nucleophilic unimolecular) mechanism provides an alternative pathway for the reaction of haloadamantanes with nucleophiles. This mechanism involves radical and radical anion intermediates and is often initiated by photostimulation. researchgate.netcapes.gov.br

The reaction of this compound with diphenylphosphide ions (Ph₂P⁻) in liquid ammonia (B1221849) is sluggish in the dark but is accelerated by light, suggesting an S_RN1 mechanism. researchgate.net This reaction is also inhibited by p-dinitrobenzene (p-DNB), a known radical scavenger, further supporting the involvement of radical intermediates. researchgate.net In competitive experiments, 1-bromoadamantane (B121549) was found to be 1.44 times more reactive than 2-bromoadamantane (B1268071) towards Ph₂P⁻ ions, highlighting the influence of the halogen and the position of substitution on the reactivity in S_RN1 reactions. researchgate.net

The S_RN1 mechanism typically involves the following steps:

Initiation: An electron is transferred to the substrate (this compound) to form a radical anion. inflibnet.ac.in

Propagation: The radical anion fragments to give an adamantyl radical and a chloride ion. The adamantyl radical then reacts with the nucleophile to form a new radical anion, which can then transfer an electron to another molecule of the substrate, thus propagating the chain reaction. inflibnet.ac.in

The fluorescent excited state of 2-naphtoxide ion is quenched by haloadamantanes, including 1-chloroadamantane (B1585529), via an electron transfer mechanism, which is a key step in initiating S_RN1 reactions.

Substrate Reactivity Comparisons in Radical-Anion Chain Reactions

The reactivity of substrates in radical-anion chain reactions, such as the Sʀɴ1 mechanism, is highly dependent on the structure of the substrate, the nature of the leaving group, and the nucleophile involved. The rigid cage-like structure of adamantane allows for a clear comparison of reactivity at its different positions. Research into this compound reveals a significantly lower reactivity profile compared to other related adamantyl halides.

Detailed research findings indicate that 2-haloadamantanes are generally less reactive towards nucleophiles than their 1-haloadamantane counterparts. researchgate.net This trend is clearly exemplified by the behavior of this compound. In photostimulated reactions in liquid ammonia with diphenylphosphide ions (Ph₂P⁻), 2-bromoadamantane reacts to form the substitution product, whereas this compound is unreactive under the same conditions. nih.govresearchgate.net The reaction with this compound under these circumstances is described as sluggish. researchgate.net

However, the reactivity of this compound can be observed with more potent nucleophiles. For instance, it successfully yields 2-(trimethylstannyl)adamantane in a photostimulated reaction with trimethylstannyl (Me₃Sn⁻) ions. nih.govresearchgate.net

Competition experiments have been employed to quantify the differences in reactivity between adamantyl halide isomers. These studies starkly highlight the greater reactivity of the 1-position over the 2-position.

Table 1: Relative Reactivity of Haloadamantanes in Sʀɴ1 Reactions

| Reactant 1 | Reactant 2 | Nucleophile | Relative Reactivity (Reactant 1 / Reactant 2) | Source(s) |

|---|---|---|---|---|

| 1-Chloroadamantane | This compound | Me₃Sn⁻ | 12 | nih.gov |

The diminished reactivity of the 2-haloadamantane is further demonstrated in substrates containing halides at both the 1 and 2 positions. During the photostimulated reaction of 1,2-dichloroadamantane with diphenylphosphide ions, the substitution occurs preferentially at the 1-position. nih.gov Analysis of the monosubstitution products revealed that the 1-adamantyldiphenylphosphine was formed in significantly higher yield (64%) compared to the 2-adamantyldiphenylphosphine (15%). nih.gov This suggests that upon formation of the radical anion, fragmentation of the C-Cl bond at the 1-position is approximately four times faster than at the 2-position. nih.gov

This consistent pattern of lower reactivity for the 2-chloro isomer compared to the 1-chloro isomer and the 2-bromo analogue underscores the critical role of both the halide leaving group and the substitution position on the adamantane skeleton in determining the rate and feasibility of radical-anion chain reactions.

Solid State Behavior and Phase Transitions of 2 Chloroadamantane

Polymorphism and Crystal Structure Analysis

2-Chloroadamantane displays a rich polymorphic behavior, transitioning through several distinct crystalline phases as a function of temperature. acs.org At low temperatures, it exists in ordered crystalline forms, which transform into orientationally disordered (plastically crystalline) phases at higher temperatures before melting. acs.orgresearchgate.net

X-ray powder diffraction (XRPD) studies have been instrumental in identifying the various solid-state phases of this compound. acs.orgresearchgate.net These investigations revealed a sequence of four distinct phases, transitioning from ordered structures at low temperatures to orientationally disordered plastic crystals at higher temperatures. acs.org

At the lowest temperatures, this compound adopts an ordered triclinic phase (Phase IV) with the space group P1 and two molecules per unit cell (Z=2). acs.orgresearchgate.net As the temperature increases, it transforms into another ordered phase, a monoclinic structure (Phase III) belonging to the space group C2/c with Z=8, at approximately 224.4 K. acs.orgresearchgate.net

Further heating leads to the onset of orientational disorder. Around 241 K, a transition to a hexagonal plastic phase (Phase II) with space group P6₃/mcm (Z=6) occurs. acs.org Finally, from approximately 244 K up to its melting point at 467.5 K, this compound exists as a cubic plastic phase (Phase I) with the space group Fm3m and Z=4. acs.orgresearchgate.net This cubic phase is typical for many adamantane (B196018) derivatives in their plastic state. cdnsciencepub.com

Table 1: Crystallographic Data for the Polymorphic Phases of this compound

| Phase Designation | Transition Temperature (K) | Crystal System | Space Group | Molecules per Unit Cell (Z) | Nature |

|---|---|---|---|---|---|

| Phase IV | Below 224.4 ± 1.0 | Triclinic | P1 | 2 | Ordered |

| Phase III | 224.4 ± 1.0 | Monoclinic | C2/c | 8 | Ordered |

| Phase II | ~241 | Hexagonal | P6₃/mcm | 6 | Orientationally Disordered (Plastic) |

| Phase I | 244 ± 1.0 | Cubic | Fm3m | 4 | Orientationally Disordered (Plastic) |

The effect of pressure on the phase behavior of this compound has been investigated using high-pressure differential scanning calorimetry and X-ray powder diffraction up to 300 MPa. acs.orgresearchgate.net Within this pressure range, no additional or new phases were induced. acs.orgresearchgate.net The primary effect of increasing pressure is a shift in the transition temperatures to higher values, a common characteristic for plastic crystals. researchgate.net This indicates that the phases induced by lowering the temperature at ambient pressure are the same as those observed under increasing pressure. cdnsciencepub.com Studies on related adamantane derivatives show that the transition volume change tends to decrease as pressure increases. researchgate.net

X-ray Powder Diffraction and Single-Crystal Diffraction Studies

Calorimetric Investigations of Thermal Transitions

Calorimetric techniques, particularly Differential Scanning Calorimetry (DSC), have been crucial in quantifying the energetic changes associated with the phase transitions in this compound.

DSC measurements on this compound have clearly identified two primary thermal transitions. researchgate.netcanada.cacdnsciencepub.com These transitions exhibit significant thermal hysteresis, which is the difference in the transition temperature upon heating and cooling. cdnsciencepub.comcanada.ca For instance, the higher temperature transition occurs at 242 K on heating and 231 K on cooling, showing a hysteresis of 11 K. cdnsciencepub.comcanada.ca The lower temperature transition takes place at 227 K on heating and 178 K on cooling, displaying a much larger hysteresis of 49 K. cdnsciencepub.comcanada.ca This pronounced hysteresis is characteristic of first-order phase transitions and was found to be independent of the DSC scanning rate. cdnsciencepub.comcanada.ca Unlike some other adamantane derivatives, rapid quenching of this compound did not result in the formation of a glassy state. cdnsciencepub.comcdnsciencepub.com

Table 2: Phase Transition Temperatures of this compound from DSC Measurements

| Transition | Temperature on Heating (K) | Temperature on Cooling (K) | Hysteresis (K) |

|---|---|---|---|

| I ↔ II | 242 | 231 | 11 |

| II ↔ III | 227 | 178 | 49 |

The DSC experiments also yielded the enthalpy (ΔH) and entropy (ΔS) changes for each transition, providing insight into the degree of disordering. cdnsciencepub.comcanada.ca The high-temperature transition (Phase I ↔ Phase II) has a measured enthalpy of 8.3 kJ mol⁻¹ and an entropy of 35 J K⁻¹ mol⁻¹. cdnsciencepub.comcanada.ca The low-temperature transition (Phase II ↔ Phase III) is associated with a much smaller enthalpy change of 0.47 kJ mol⁻¹ and an entropy change of 2.3 J K⁻¹ mol⁻¹. cdnsciencepub.comcanada.ca

The total entropy change between the ordered low-temperature structure and the disordered high-temperature phase is the sum of these two values, approximately 37.3 J K⁻¹ mol⁻¹. cdnsciencepub.com This value is significantly larger than that for 1-substituted halo-adamantanes but is comparable to other 2-substituted derivatives like 2-bromoadamantane (B1268071). cdnsciencepub.com The large entropy of the first transition confirms that it corresponds to a major order-disorder transition. cdnsciencepub.comcanada.ca

Table 3: Thermodynamic Data for the Phase Transitions of this compound

| Transition | Enthalpy (ΔH) (kJ mol⁻¹) | Entropy (ΔS) (J K⁻¹ mol⁻¹) |

|---|---|---|

| I → II | 8.3 | 35 |

| II → III | 0.47 | 2.3 |

Differential Scanning Calorimetry (DSC) Characterization

Spectroscopic Probes of Solid-State Dynamics

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, serves as a powerful probe for the changes in molecular and lattice dynamics during phase transitions. researchgate.netcdnsciencepub.com For this compound, dramatic differences are observed in the vibrational spectra of the different solid phases, corroborating the evidence from DSC for an order-disorder transition around 235 K. cdnsciencepub.comcanada.ca

The isolated this compound molecule has Cₛ symmetry, which predicts 72 normal modes of vibration, all of which should be active in both IR and Raman spectra. cdnsciencepub.com In the highest temperature, disordered plastic phase (Phase I), the spectra are characterized by broad bands and a featureless lattice region, which is indicative of a complete loss of long-range orientational order and significant molecular motion. cdnsciencepub.com

Upon cooling into the intermediate phase (Phase II), some weak, broad peaks begin to appear in the lattice mode region of the Raman spectrum, suggesting it is an orientationally disordered phase but with more restricted motion than Phase I. cdnsciencepub.com In the low-temperature, ordered phase (Phase III), the internal vibrational modes sharpen significantly, and distinct, sharp peaks emerge in the lattice region. cdnsciencepub.com This spectral sharpening and the appearance of lattice phonons are clear indicators of a fully ordered crystalline structure where molecular reorientations are frozen. cdnsciencepub.com The sensitivity of certain C-C stretching and CH₂ deformation modes, which alternate between singlets and doublets across the transitions, further highlights the changes in crystal structure and orientational dynamics. cdnsciencepub.com

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Fingerprints

FT-IR spectroscopy serves as a powerful tool for obtaining a "chemical fingerprint" of a molecule by detecting the absorption of infrared light at frequencies corresponding to specific molecular vibrations. bruker.com For an isolated this compound molecule, which possesses C, symmetry, a total of 72 normal modes of vibration are predicted (40A' and 32A"), all of which are theoretically active in both IR and Raman spectra. cdnsciencepub.com

In the solid state, the FT-IR spectra of this compound show significant changes across its different phases, providing clear evidence of the structural transformations. canada.ca While various sampling techniques can be employed for IR analysis, including KBr pellets and diffuse reflectance, the resulting spectra are generally similar, though the KBr pellet method may increase the degree of hysteresis observed at a phase transition. canada.ca

The transition from the disordered Phase I to the more ordered Phase II is marked by dramatic differences in the vibrational spectra. researchgate.netcanada.ca For instance, a peak observed as a singlet in the plastic phase may split into a doublet in the more ordered phase, indicating a change in the crystal structure and a lowering of symmetry. cdnsciencepub.com These spectral changes are often gradual in FT-IR, a characteristic attributed to the use of a KBr matrix. cdnsciencepub.com

Raman Spectroscopy for Lattice and Molecular Vibrations

Raman spectroscopy, which measures the inelastic scattering of light, is particularly sensitive to lattice vibrations in crystals and provides complementary information to FT-IR spectroscopy. edinst.com This technique is instrumental in studying polymorphism and order-disorder transitions. edinst.comcanada.ca

In this compound, Raman spectra exhibit sudden and distinct changes corresponding to the phase transitions, in contrast to the more gradual changes often seen in FT-IR. cdnsciencepub.com The spectra of the three phases (I, II, and III) are clearly distinguishable. canada.ca For example, the C-C stretching region of the adamantane cage shows notable alterations. A peak at 760 cm⁻¹ in the plastic phase (Phase I) splits into a doublet at 757 and 764 cm⁻¹ in Phase II. cdnsciencepub.com Further cooling to Phase III results in little additional change in this specific region. cdnsciencepub.com

The low-frequency region of the Raman spectrum is especially informative for observing lattice phonons, which are vibrations of the crystal lattice itself. researchgate.netacs.org The appearance of a well-defined lattice spectrum in the ordered phases (II and III) and its absence in the disordered phase (I) is a clear spectroscopic signature of an order-disorder transition. cdnsciencepub.com The number and splitting of these lattice modes can provide information about the crystal symmetry and the number of molecules in the unit cell. cdnsciencepub.comacs.org

Analysis of Order–Disorder Phenomena through Vibrational Spectra

The dramatic differences in the vibrational spectra of this compound's phases provide unequivocal evidence of an order-disorder transition occurring at approximately 235 K. researchgate.netcanada.ca In the high-temperature disordered phase (Phase I), the molecules exhibit significant rotational motion, which leads to broad, less-defined peaks in both FT-IR and Raman spectra. cdnsciencepub.com This is characteristic of plastic crystals where molecules are orientationally disordered. cdnsciencepub.comunibo.it

As the sample cools and transitions to Phase II and subsequently to Phase III, the rotational motion becomes progressively restricted. cdnsciencepub.com This increased ordering results in sharper, more well-defined spectral bands and the appearance of new peaks due to the splitting of degenerate vibrational modes in the lower symmetry environment of the ordered crystal. cdnsciencepub.comspectroscopyonline.com The splitting of vibrational bands, known as factor group splitting, is a direct consequence of the interactions between molecules within the crystal's unit cell and is consistent with the known crystal structures of the different phases. researchgate.net

The analysis of both internal molecular vibrations and external lattice modes confirms the transition from a dynamically disordered state to a more static, ordered state. cdnsciencepub.comresearchgate.net The vibrational splittings observed in the ordered phases (II and III) suggest the presence of at least two molecules per unit cell. cdnsciencepub.com

Transition Hysteresis and Thermodynamic Characteristics

The phase transitions in this compound are characterized by significant thermal hysteresis, where the transition temperatures upon heating and cooling are different. canada.caresearchgate.net This phenomenon is a hallmark of first-order phase transitions and indicates the presence of energy barriers and metastable states. researchgate.netnumberanalytics.com The width of this hysteresis loop is independent of the scanning rate used in differential scanning calorimetry (DSC) experiments. canada.caresearchgate.netcanada.ca

DSC measurements have quantified the thermodynamic parameters associated with these transitions. The transition from Phase I to Phase II has a measured enthalpy (ΔH) of 8.3 kJ mol⁻¹ and an entropy (ΔS) of 35 J K⁻¹ mol⁻¹. canada.caresearchgate.netcanada.ca The second transition, from Phase II to Phase III, is thermodynamically smaller, with a ΔH of 0.47 kJ mol⁻¹ and a ΔS of 2.3 J K⁻¹ mol⁻¹. canada.caresearchgate.netcanada.ca The total entropy change for the ordering process is the sum of these two values. cdnsciencepub.com

The large entropy of the first transition is significantly greater than that observed for 1-substituted adamantanes but is comparable to other 2-substituted derivatives like 2-bromoadamantane and adamantanone. canada.ca This large entropy change is consistent with a significant increase in disorder, as the molecules gain substantial rotational freedom in the high-temperature plastic phase. cdnsciencepub.comcanada.ca The experimental total entropy change of 37.3 J K⁻¹ mol⁻¹ aligns well with theoretical calculations based on the Guthrie–McCullough approach, which models the orientational disorder in the plastic crystal phase. cdnsciencepub.com This agreement supports the model of a face-centered cubic lattice for Phase I with multiple possible orientations for the this compound molecule. cdnsciencepub.com

Thermodynamic Data for Phase Transitions in this compound

| Transition | Direction | Temperature (K) | Enthalpy (ΔH) (kJ mol⁻¹) | Entropy (ΔS) (J K⁻¹ mol⁻¹) |

|---|---|---|---|---|

| Phase I → Phase II | Cooling | 231 | 8.3 | 35 |

| Phase II → Phase I | Heating | 242 | 8.3 | 35 |

| Phase II → Phase III | Cooling | 178 | 0.47 | 2.3 |

| Phase III → Phase II | Heating | 227 | 0.47 | 2.3 |

Data sourced from multiple studies. canada.caresearchgate.netcanada.ca

Spectroscopic Characterization and Structural Elucidation of 2 Chloroadamantane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the local electronic environment of each nucleus within a molecule. For 2-chloroadamantane, the ¹H NMR spectrum provides a detailed map of the proton environments, which are distinctly influenced by the presence and position of the chlorine atom.

The complete assignment of the proton NMR spectrum of this compound has been achieved through detailed spectroscopic analysis. rsc.orgmodgraph.co.ukmodgraph.co.ukrsc.org The rigid adamantane (B196018) cage prevents conformational averaging that would otherwise complicate the spectrum, allowing for the resolution and assignment of individual proton signals. The observed chemical shifts (δ) for the protons in this compound are influenced by their spatial relationship to the chlorine substituent.

Below is a table of the observed proton chemical shifts for this compound. The numbering of the adamantane cage follows standard conventions.

| Proton Position | Observed Chemical Shift (δ, ppm) |

| H-1, H-3 | 1.83 |

| H-2 | 4.41 |

| H-4ax, H-10ax | 1.63 |

| H-4eq, H-10eq | 2.22 |

| H-5, H-7 | 2.10 |

| H-6ax | 1.70 |

| H-6eq | 1.89 |

| H-8, H-9 | 1.75 |

Data sourced from studies on chloroalkane NMR spectroscopy. modgraph.co.ukmodgraph.co.uk

The introduction of the chlorine atom at the C-2 position causes significant changes in the chemical shifts of the nearby protons compared to unsubstituted adamantane. These changes are known as Substituent Chemical Shifts (SCS) and arise from a combination of factors. A comprehensive model has been developed to dissect these contributions, particularly for chloroalkanes. rsc.orgmodgraph.co.ukmodgraph.co.uk

This model posits that SCS effects can be separated into two main categories:

Short-Range Effects (≤ 3 bonds): These effects are primarily governed by through-bond electronic interactions and are calculated based on partial atomic charges derived from computational schemes like the CHARGE program. rsc.orgmodgraph.co.uk

Long-Range Effects (> 3 bonds): For protons located more than three bonds away from the substituent, the SCS is attributed to a combination of the electric field effect of the polar carbon-chlorine (C-Cl) bond and the steric effect of the chlorine atom. rsc.orgmodgraph.co.ukresearchgate.net

Building on the understanding of SCS effects, computational models have been developed to predict proton chemical shifts with a high degree of accuracy. One such model, known as CHARGE4, was specifically refined for chloroalkanes and successfully applied to a diverse set of molecules, including this compound. rsc.orgmodgraph.co.ukresearchgate.net

The CHARGE4 model integrates the short-range (charge-based) and long-range (electric field and steric) effects to calculate the expected proton chemical shifts. rsc.orgmodgraph.co.uk This model demonstrated considerable predictive power, calculating the chemical shifts for over 70 data points across a range of approximately 6.2 ppm with a root mean square (rms) error of just 0.15 ppm. rsc.orgmodgraph.co.ukmodgraph.co.uk The successful application of this model to rigid systems like adamantanes was crucial for its validation. researchgate.netresearchgate.net

More recent advancements in computational chemistry have led to the development of sophisticated models that leverage machine learning and quantum mechanics. github.commdpi.comethz.ch Methods based on Density Functional Theory (DFT) can calculate NMR shielding tensors to predict chemical shifts with high accuracy, though they are computationally intensive. github.comethz.ch To overcome the computational cost, machine learning models, such as graph convolutional networks (GCNs), have been developed. github.com These models, like CASCADE (ChemicAl Shift CAlculation with DEep learning), are trained on large datasets of DFT-calculated or experimental NMR data and can predict chemical shifts in real-time from a molecular structure. github.com Such approaches represent the forefront of chemical shift prediction, offering powerful tools for structural elucidation. mdpi.comarxiv.org

Advanced Applications and Materials Science Contributions of 2 Chloroadamantane

Role as a Precursor in Complex Organic Synthesis

The reactivity of the chlorine substituent on the adamantane (B196018) cage makes 2-chloroadamantane a valuable intermediate for introducing the bulky adamantyl group into more complex molecular architectures.

This compound is utilized in the synthesis of compounds for the pharmaceutical and agrochemical industries. ontosight.aigoogle.com The adamantane moiety is a well-known pharmacophore that can improve the therapeutic index of a drug by influencing its lipophilicity, metabolic stability, and binding characteristics. While many applications focus on the more easily synthesized 1-substituted adamantanes, this compound provides an alternative substitution pattern, leading to different spatial arrangements and properties in the final product.

Patented methods describe the synthesis of this compound from 2-adamantanol (B149831) for its intended use in producing thermostable polymers, medicinal preparations, insecticides, and fungicides. google.com Its role as a building block allows for the creation of diverse organic compounds, including those with potential antiviral, antibacterial, and antitumor properties. guidechem.com The synthesis of 2-chloro-2-nitroso-adamantane, for example, starts from this compound and serves as an intermediate for further chemical transformations in these fields. ontosight.ai

Fundamental Organic Chemistry Investigations

Understanding Adamantane Cage Reactivity

The rigid, strain-free, cage-like structure of adamantane makes its derivatives, such as this compound, ideal substrates for fundamental studies in organic chemistry, particularly for elucidating reaction mechanisms and the nature of reactive intermediates. ontosight.aischolaris.ca The fixed geometry of the adamantane cage prevents certain reaction pathways, such as backside attack in Sₙ2 reactions and the formation of planar carbocations, thereby providing a clearer window into other electronic and steric effects. scholaris.caresearchgate.net

This compound is frequently used in solvolysis studies to probe the stability and reactivity of the secondary 2-adamantyl carbocation. Solvolysis reactions, where the solvent acts as the nucleophile, are sensitive to the substrate's ability to form a stable carbocation intermediate. Comparing the solvolysis rates of different adamantyl derivatives provides insight into the electronic effects of substituents and the inherent stability of the carbocation at different positions on the cage.

For instance, studies comparing the reactivity of 2-chloro-2-methyladamantane with this compound in 97% w/w hexafluoropropan-2-ol-water revealed that the tertiary chloride reacts 10⁷·⁴ times faster than the secondary chloride. This large rate ratio highlights the significantly greater stability of a tertiary carbocation compared to a secondary one at the C-2 position of the adamantane cage. Such studies are crucial for quantifying the stability of carbocations and understanding the principles of reactivity-selectivity.

The adamantane system is also employed to investigate the role of the solvent in ionization processes. The Grunwald-Winstein equation, which correlates solvolysis rates with solvent ionizing power (Y) and solvent nucleophilicity (l), is often applied to adamantyl systems. The solvolysis of 2-methyl-2-chloroadamantane, for example, shows an excellent linear relationship with the solvent ionizing power scale (YCl), suggesting a unimolecular mechanism involving rate-determining ion pair formation. researchgate.net These investigations help in dissecting the complex interplay of substrate structure, solvent properties, and reaction mechanism. nuph.edu.uaacs.org Furthermore, the predictable reactivity of the adamantane cage allows it to be used as a reference point for understanding the reactivity of other more complex cage hydrocarbons. researchgate.net

Theoretical and Computational Chemistry Studies on 2 Chloroadamantane

Molecular Modeling and Dynamics Simulations for Structural Insights

Molecular dynamics (MD) simulations have been employed to investigate the structural and dynamic properties of adamantane (B196018) derivatives, including 2-chloroadamantane. researchgate.netresearchgate.net These simulations model the movement of atoms and molecules over time, providing a detailed picture of molecular behavior. For instance, MD simulations have been used to study the orientational disorder in chloroadamantane crystals. researchgate.net

Studies on nanodiamonds synthesized from chloroadamantane have utilized MD simulations to create theoretical atomistic models. nih.gov These simulations revealed that the nanodiamonds are plate-shaped, consisting of six hexagonal carbon layers terminated by (111)B surfaces. nih.gov The relaxation of surface stresses in these nanostructures, as shown by MD simulations, leads to a complex system of compressive and tensile strains. nih.gov

Furthermore, molecular modeling has been used to understand conformational stability. For related adamantane derivatives, computational modeling at the M062X-D3/def2-TZVP level of theory has been used to determine the energy differences between various conformations. mdpi.com

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of this compound. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into molecular orbitals, charge distribution, and the nature of chemical bonds. aspbs.comuol.demdpi.com

For the related 1-chloroadamantane (B1585529), theoretical computations using EOM-CCSD and CIS quantum chemical methods have demonstrated the influence of solvents on its electronic structure. researchgate.net These studies show that the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are affected by the solvent, which in turn influences the chemical reactivity. researchgate.net

The reactivity of adamantyl derivatives in various reactions has been a subject of computational analysis. For example, in the context of photoredox C-H functionalization reactions, computational studies have been used to investigate the mechanisms of radical formation from haloadamantanes. conicet.gov.ar DFT and ab initio methods are also used to investigate the potential energy surfaces of reactions, including identifying transition states and intermediates. numberanalytics.com

Computational Approaches to Solvation Phenomena and Reaction Energetics

Computational methods are crucial for studying solvation effects and the energetics of reactions involving this compound, particularly its solvolysis. The solvolysis of adamantyl derivatives is highly dependent on solvent effects, and computational models help to dissect these influences. researcher.life

The extended Grunwald-Winstein equation is a linear free energy relationship used to correlate solvolysis rates with solvent ionizing power (Y) and solvent nucleophilicity (N). researchgate.netmdpi.com For the solvolysis of 2-adamantyl chloroformate, this equation has been used to analyze the reaction mechanism, suggesting different pathways depending on the solvent. researchgate.net

For the related 2-chloro-2-methyladamantane, a linear solvation energy relationship (LSER) has been developed to correlate reaction rates with solvent parameters. acs.org The derived equation, log k = −5.409 + 2.219π* + 2.505α₁ - 1.823β₁, where π* represents solvent dipolarity/polarizability, α₁ represents hydrogen-bond acidity, and β₁ represents hydrogen-bond basicity, achieved a high correlation coefficient (r = 0.996). acs.org This demonstrates the power of computational models in predicting reaction rates and providing mechanistic insights. acs.org

Ab initio molecular orbital calculations have also been performed on cluster systems to understand solvent effects at a microscopic level. researchgate.net For instance, calculations on a cluster of t-BuCl with four water molecules helped to elucidate the structure of the contact ion pair and the transition state in aqueous solution. researchgate.net

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting spectroscopic parameters, such as NMR chemical shifts and infrared (IR) vibrational frequencies. researchgate.netchemaxon.comnmrdb.org These predictions can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

For chloroalkanes, including 1-chloro- and this compound, a model (CHARGE4) has been developed to predict proton chemical shifts. modgraph.co.ukmodgraph.co.uk This model calculates short-range effects from partial atomic charges and long-range effects from the electric field of the C-Cl bond and the steric effect of the chlorine atom. modgraph.co.ukmodgraph.co.uk The model successfully predicted the proton chemical shifts of a variety of chloroalkanes over a range of approximately 6.2 ppm with a root mean square error of 0.15 ppm. modgraph.co.ukmodgraph.co.uk

For adamantane derivatives, DFT calculations have been used to predict ionization energies, which are then compared with experimental photoelectron spectra (PES). rsc.org Functionals like M06-2X have shown excellent agreement with experimental values for vertical ionization energies. rsc.org

The prediction of NMR spectra often involves a workflow that includes a conformational search, geometry optimization using a specific level of theory (e.g., B3LYP-D3/6-31G(d)), and then the NMR shift prediction at a higher level of theory (e.g., WP04/6-311++G(2d,p)) with a solvent model. github.io

Future Research Directions and Unresolved Challenges

Exploration of Undiscovered Synthetic Routes and Derivatizations

Current synthetic methods for 2-chloroadamantane, while effective, often present avenues for improvement in terms of efficiency, selectivity, and environmental impact. A significant future direction lies in the development of novel synthetic strategies. The direct, selective halogenation of unactivated C(sp³)–H bonds in the adamantane (B196018) core using innovative catalytic systems, such as photocatalysts, presents a promising and sustainable alternative to traditional methods. worktribe.com Research into visible-light-mediated reactions, which can proceed under mild conditions, could lead to more energy-efficient and selective chlorination processes. worktribe.com

Furthermore, the exploration of novel derivatizations of this compound is a key area for future investigation. While it is a known precursor for compounds like 2-chloro-2-nitroso-adamantane, its utility as a synthetic intermediate can be significantly expanded. ontosight.ai For instance, the development of methods to introduce a wider range of functional groups at the 2-position is of considerable interest. This includes the synthesis of organometallic derivatives, such as 2-adamantyl boranes, which can serve as versatile intermediates for carbon-carbon bond formation and the construction of more complex molecular architectures. scholaris.ca The inherent steric bulk and rigidity of the adamantyl cage make such derivatives potentially valuable in the design of new catalysts and functional materials. scholaris.ca

Future work should also focus on expanding the library of bifunctional adamantane derivatives starting from this compound. The development of synthetic routes to introduce additional functional groups onto the adamantane scaffold will open up new avenues for creating molecules with tailored properties for applications in medicinal chemistry and materials science. oup.com

In-depth Mechanistic Investigations of Novel Transformations

A deeper understanding of the reaction mechanisms involving this compound is crucial for controlling reaction outcomes and designing new transformations. While the solvolysis of adamantyl derivatives has been extensively studied, there is a need to investigate the mechanisms of more novel reactions. researchgate.net For example, photochemical electron-transfer substitution reactions involving alkyl halides have been shown to proceed through unusual zwitterionic, diradical intermediates. chemsrc.com A detailed mechanistic study of such reactions with this compound could reveal new reactive intermediates and reaction pathways, offering new synthetic possibilities.

The burgeoning field of transition metal-catalyzed cross-coupling reactions offers another fertile ground for mechanistic studies. Nickel-catalyzed C-H bond alkylation, for instance, has been shown to proceed through complex catalytic cycles involving various oxidation states of nickel and the formation of radical intermediates. mdpi.com In-depth mechanistic investigations of such reactions using this compound as a substrate would provide valuable insights into the role of the bulky adamantyl group in influencing the reaction pathway, selectivity, and catalyst efficiency. Understanding these mechanistic details will be instrumental in optimizing reaction conditions and expanding the scope of these powerful bond-forming methodologies.

Future research should employ a combination of kinetic studies, isotopic labeling, and advanced spectroscopic techniques to probe the intermediates and transition states of these novel transformations. Such studies will not only advance our fundamental understanding of the reactivity of this compound but also guide the rational design of new catalytic systems for its selective functionalization.

Expansion into Emerging Material Science Applications

The rigid, thermally stable, and three-dimensional structure of the adamantane cage makes this compound an attractive component for the creation of advanced materials. ontosight.ai A particularly promising and emerging application is its use as a precursor for the synthesis of nanodiamonds. Recent research has demonstrated that nanodiamonds can be synthesized from chloroadamantane through a high-pressure, high-temperature (HPHT) process. rsc.org This "bottom-up" approach allows for control over the size of the resulting nanodiamonds, which in turn influences their properties. rsc.org

A significant finding is the transition in morphology and properties at a particle size of around 2 nm. rsc.org Smaller particles exhibit 2D platelet morphology and hydrophobic character, while larger particles are nanocrystalline and dispersible in water. rsc.org This size-dependent behavior opens up a wide range of possibilities for tailoring the properties of these nanodiamonds for specific applications. Future research in this area will likely focus on refining the synthesis process to achieve even greater control over particle size and monodispersity. Furthermore, exploring the functionalization of these nanodiamonds, potentially leveraging the reactivity of the chloro-group in the precursor, could lead to new materials for applications in drug delivery, bio-imaging, and catalysis.

Beyond nanodiamonds, the incorporation of the 2-adamantyl moiety into polymers and other materials remains an area with significant potential. ontosight.aischolaris.ca The rigidity and bulk of the adamantane group can be used to modify the physical and chemical properties of polymers, such as their thermal stability, glass transition temperature, and solubility. Future work could explore the synthesis of novel monomers derived from this compound and their polymerization to create high-performance materials with unique properties.

Advancement of Integrated Experimental and Computational Methodologies

The synergy between experimental and computational chemistry offers a powerful approach to accelerate the discovery and development of new applications for this compound. Future research will increasingly rely on the integration of these two domains to gain a deeper understanding of the structure, properties, and reactivity of this compound and its derivatives.

Computational methods, such as Density Functional Theory (DFT), can be used to predict a wide range of properties, including molecular structure, vibrational frequencies, and electronic properties. researchgate.net These predictions can then be validated and refined through experimental techniques like X-ray crystallography, NMR spectroscopy, and Raman spectroscopy. researchgate.netmodgraph.co.uk For example, computational analyses have been successfully used to investigate noncovalent interactions in adamantane dimers, providing insights that are difficult to obtain through experimental means alone. researchgate.net

Quantitative Structure-Property Relationship (QSPR) models are another powerful computational tool that can be applied to this compound and its derivatives. jocpr.com By developing models that correlate molecular descriptors with experimentally determined properties, such as the Kovats retention index, it is possible to predict the properties of new, unsynthesized compounds. jocpr.com This predictive capability can guide synthetic efforts by prioritizing compounds with desired characteristics.

Future research will see a more seamless integration of these approaches. For instance, computational screening of virtual libraries of this compound derivatives could identify promising candidates for specific applications, which could then be synthesized and tested experimentally. Conversely, experimental observations of unexpected reactivity or properties could prompt computational studies to elucidate the underlying mechanisms. This iterative cycle of prediction, synthesis, and characterization will be a hallmark of future research on this compound, enabling a more rational and efficient exploration of its chemical space.

Q & A

Q. What strategies improve the regioselectivity of this compound synthesis over 1- or 3-chloro isomers?

- Methodological Answer : Use sterically hindered catalysts (e.g., bulky Lewis acids) to favor substitution at the less congested 2-position. Solvent polarity adjustments (e.g., dichloromethane vs. CCl) and low-temperature conditions can further enhance selectivity. Computational docking studies help predict transition-state geometries for targeted synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.